1-Amino-4-bromo-2-methylanthraquinone
Overview
Description
“1-Amino-4-bromo-2-methylanthraquinone” is a technical grade compound with the empirical formula C15H10BrNO2 . It has a molecular weight of 316.15 .
Synthesis Analysis
This compound has been used in the synthesis of 4-substituted 1-amino-2-methylanthraquinone derivatives .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES string Cc1cc(Br)c2C(=O)c3ccccc3C(=O)c2c1N
. The InChI representation is 1S/C15H10BrNO2/c1-7-6-10(16)11-12(13(7)17)15(19)9-5-3-2-4-8(9)14(11)18/h2-6H,17H2,1H3
.
Physical and Chemical Properties Analysis
The compound is a solid with a melting point of 245 °C (dec.) (lit.) .
Scientific Research Applications
Synthesis of Dyes and Drugs
1-Amino-4-bromo-2-methylanthraquinone serves as an important precursor in the synthesis of dyes and biologically active compounds. This derivative of anthraquinone (AQ) is utilized in producing various dyes and potentially active drugs by replacing the C4-bromo substituent with different (ar)alkylamino residues. The synthesis methods of these bromaminic acid analogues have been explored extensively, highlighting their versatility and efficiency in yielding high-quality dyes and drug precursors (Malik, Baqi, & Müller, 2015).
Dyes for Synthetic Polymer Fibres
The compound is used in the synthesis of disperse anthraquinone dyes. It reacts with various carbonyl compounds to form dyes that impart deep colors to synthetic fibers like polyester, showing excellent fastness to light. This application is significant for the textile industry, demonstrating the functional versatility of this compound in dye manufacturing (Peters, 1992).
Biological Activity Studies
There is ongoing research exploring the biological activities of nitrogen-containing analogs of emodin derived from compounds like this compound. These studies are promising as they have found compounds with significant biological activities, including potential antitumor properties. This suggests that this compound derivatives could be valuable in pharmacological research (Pribytkova, 2005).
Synthesis Improvement Processes
Research has also been conducted on improving the synthesis processes of dye intermediates like 1-amino-4-bromo-anthraquinone-2-Sodium. These improvements focus on enhancing product yield, bromine utilization, and reducing waste, thus contributing to more efficient and sustainable manufacturing practices in the dye industry (Yingtang, 2010).
Safety and Hazards
Mechanism of Action
Target of Action
Anthraquinone derivatives are known to interact with various biological targets, including enzymes and receptors, which play crucial roles in cellular processes .
Mode of Action
Anthraquinone derivatives typically interact with their targets, leading to changes in cellular processes. These interactions can result in the inhibition or activation of target proteins, altering their function .
Biochemical Pathways
Anthraquinone derivatives are known to influence various biochemical pathways, leading to downstream effects such as cell cycle arrest, apoptosis, or changes in gene expression .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound, its distribution within the body, its metabolic transformation, and its eventual elimination .
Result of Action
Anthraquinone derivatives are known to induce various cellular responses, including changes in cell morphology, induction of cell death, or alterations in cellular signaling pathways .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-Amino-4-bromo-2-methylanthraquinone . Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
Properties
IUPAC Name |
1-amino-4-bromo-2-methylanthracene-9,10-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrNO2/c1-7-6-10(16)11-12(13(7)17)15(19)9-5-3-2-4-8(9)14(11)18/h2-6H,17H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIQMJMDPUIBXQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1N)C(=O)C3=CC=CC=C3C2=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1058848 | |
Record name | 1-Amino-4-bromo-2-methyl-9,10-anthracenedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1058848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81-50-5 | |
Record name | 1-Amino-4-bromo-2-methyl-9,10-anthracenedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=81-50-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 1-Amino-4-bromo-2-methylanthraquinone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000081505 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 81-50-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401160 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 9,10-Anthracenedione, 1-amino-4-bromo-2-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Amino-4-bromo-2-methyl-9,10-anthracenedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1058848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-amino-4-bromo-2-methylanthraquinone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.233 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 1-AMINO-4-BROMO-2-METHYLANTHRAQUINONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K495LUA00R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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